molecular formula C14H10FN3OS B2967826 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-56-6

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2967826
CAS No.: 896330-56-6
M. Wt: 287.31
InChI Key: MFBSUWKZYDGUGG-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core structure with a 4-fluorophenylmethylsulfanyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

Chemical Reactions Analysis

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSUWKZYDGUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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